N-(1-phenylethyl)pyrazine-2-carboxamide
Overview
Description
N-(1-phenylethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C13H13N3O. It is a derivative of pyrazine-2-carboxamide, where the amide nitrogen is substituted with a 1-phenylethyl group.
Scientific Research Applications
N-(1-phenylethyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a first-line drug for tuberculosis.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 1-phenylethylamine. One common method is to first convert pyrazine-2-carboxylic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with 1-phenylethylamine to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, alternative reagents such as the Yamaguchi reagent can be employed to avoid the use of toxic chemicals like thionyl chloride .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-(1-phenylethyl)pyrazine-2-amine .
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes involved in fatty acid synthesis. This interaction can inhibit the growth of certain bacteria, similar to the action of pyrazinamide .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine-2-carboxamide structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with potential antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness
N-(1-phenylethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrazine derivatives .
Properties
IUPAC Name |
N-(1-phenylethyl)pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10(11-5-3-2-4-6-11)16-13(17)12-9-14-7-8-15-12/h2-10H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULWZMASDGULLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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